molecular formula C17H23NO6 B3099676 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354487-10-7

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B3099676
CAS No.: 1354487-10-7
M. Wt: 337.4 g/mol
InChI Key: MTUCDCMXIZTMIN-KBPBESRZSA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Conformation

The study of the title compound reveals its structural characteristics, where the pyrrolidine ring adopts an envelope conformation. The dihedral angles between the carboxyl group, the pyrrolidine ring, and the methoxy group demonstrate the spatial arrangement, crucial for understanding its reactivity and interaction in various chemical environments (Yuan, Cai, Huang, & Xu, 2010).

Catalysis and Organic Reactions

The compound plays a role in catalysis, particularly in the context of zinc complexes with Schiff and Mannich bases. The behavior of these complexes under oxidative conditions provides insights into electron transfer processes, crucial for developing novel catalytic systems (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010). Similarly, dirhodium-catalyzed phenol and aniline oxidations leverage tert-butylperoxy radicals, offering an effective pathway for the selective oxidation of phenolic and anilinic substrates, which is fundamental in synthetic chemistry (Ratnikov, Farkas, McLaughlin, Chiou, Choi, El-khalafy, & Doyle, 2011).

Synthesis of Complex Molecules

The compound serves as a building block in the divergent synthesis of various organic molecules. For instance, it is involved in the synthesis of pyrrolidinyl derivatives, offering a pathway to generate molecules with significant biological or material properties (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).

Asymmetric Synthesis and Drug Development

Its application extends to asymmetric synthesis, as demonstrated in the creation of piperidinedicarboxylic acid derivatives. These derivatives are crucial for developing pharmaceutical compounds with specific chiral configurations, impacting their biological activity (Xue, He, Roderick, Corbett, & Decicco, 2002).

Properties

IUPAC Name

(2S,4S)-4-(4-methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-10-13(9-14(18)15(19)20)23-12-7-5-11(22-4)6-8-12/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUCDCMXIZTMIN-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid

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